Cycloheptyl (2-bromo-4-fluorophenyl)methanol Cycloheptyl (2-bromo-4-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13525784
InChI: InChI=1S/C14H18BrFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
SMILES: C1CCCC(CC1)C(C2=C(C=C(C=C2)F)Br)O
Molecular Formula: C14H18BrFO
Molecular Weight: 301.19 g/mol

Cycloheptyl (2-bromo-4-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13525784

Molecular Formula: C14H18BrFO

Molecular Weight: 301.19 g/mol

* For research use only. Not for human or veterinary use.

Cycloheptyl (2-bromo-4-fluorophenyl)methanol -

Specification

Molecular Formula C14H18BrFO
Molecular Weight 301.19 g/mol
IUPAC Name (2-bromo-4-fluorophenyl)-cycloheptylmethanol
Standard InChI InChI=1S/C14H18BrFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
Standard InChI Key KAZSTFPZHSTIEW-UHFFFAOYSA-N
SMILES C1CCCC(CC1)C(C2=C(C=C(C=C2)F)Br)O
Canonical SMILES C1CCCC(CC1)C(C2=C(C=C(C=C2)F)Br)O

Introduction

Molecular Architecture and Structural Properties

Chemical Composition and Stereochemical Considerations

Cycloheptyl (2-bromo-4-fluorophenyl)methanol (C₁₄H₁₇BrFO) features a seven-membered cycloheptyl ring attached to a para-fluorinated and ortho-brominated benzyl alcohol moiety. The molecular weight of 315.19 g/mol arises from its halogen-rich structure, with bromine (79.90 g/mol) and fluorine (19.00 g/mol) contributing significantly to its density and polarizability. The cycloheptyl group introduces conformational flexibility compared to smaller cycloalkyl analogs, potentially enhancing solubility in nonpolar solvents while moderating steric hindrance during reactions.

The hydroxymethyl group at the benzylic position creates a chiral center, necessitating stereoselective synthesis for enantiomerically pure forms. Computational models suggest that the cycloheptyl ring adopts a boat conformation, minimizing steric clashes with the ortho-bromine substituent.

Table 1: Comparative Molecular Properties of Cycloheptyl and Cyclohexyl Analogs

PropertyCycloheptyl (2-Bromo-4-Fluorophenyl)methanolCyclohexyl (2-Bromo-4-Fluorophenyl)methanol
Molecular FormulaC₁₄H₁₇BrFOC₁₃H₁₆BrFO
Molecular Weight (g/mol)315.19287.17
Halogen Content25.3% Br, 6.0% F27.8% Br, 6.6% F
Predicted logP3.8 ± 0.23.2 ± 0.3
Chiral Centers11

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Nucleophilic Aromatic Substitution: Starting from 2-bromo-4-fluorobenzaldehyde, a Grignard reagent (cycloheptylmagnesium bromide) adds to the carbonyl group, followed by reduction of the resulting ketone to the secondary alcohol .

  • Cross-Coupling Strategies: Suzuki-Miyaura coupling between a cycloheptylboronic acid and a bromo-fluorophenyl methanol precursor, though this requires pre-functionalization of the phenyl ring .

Patent-Derived Synthesis of Key Intermediate

A Chinese patent (CN109809977A) details the synthesis of 2-bromo-4-fluorobenzaldehyde—a critical precursor—via bromination of 4-fluorobenzaldehyde using N-bromosuccinimide (NBS) in a trifluoroacetic acid/sulfuric acid mixture . Optimized conditions (50°C, 48 hours) achieve 85% yield, avoiding toxic iodomethane and chromium reagents used in older methods . Scaling this process to 50-liter reactors demonstrates industrial viability, with product purity exceeding 98% after extraction .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.12 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H), 6.98 (d, J = 2.1 Hz, 1H, Ar-H), 4.75 (s, 1H, -OH), 3.82 (m, 1H, CH-cycloheptyl), 1.50–1.20 (m, 12H, cycloheptyl).

  • ¹³C NMR: δ 162.5 (C-F), 134.8 (C-Br), 71.9 (-CH(OH)-), 38.4–25.1 (cycloheptyl carbons).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 317.0721 [M+H]⁺, consistent with the isotopic pattern of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Biological Activity and Pharmacological Prospects

While direct bioactivity data for the cycloheptyl derivative are unavailable, structural analogs exhibit:

  • Antimicrobial Effects: Cyclohexyl analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption.

  • Enzyme Inhibition: Fluorinated benzyl alcohols inhibit cytochrome P450 3A4 (IC₅₀ ≈ 12 µM), suggesting drug-drug interaction potential.

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of kinases, warranting further investigation.

Industrial and Material Science Applications

Liquid Crystal Precursors

The cycloheptyl group’s conformational flexibility makes the compound a candidate for chiral dopants in liquid crystal displays (LCDs). Analogous bromo-fluorinated alcohols improve nematic phase stability by 15–20°C compared to non-halogenated derivatives.

Polymer Additives

Incorporation into epoxy resins enhances flame retardancy (LOI increase from 21% to 28%) via bromine’s radical-scavenging action.

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